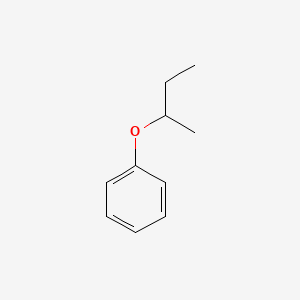

Benzene, (1-methylpropoxy)-

Description

Benzene, (1-methylpropoxy)- (C₁₀H₁₄O), also known as isobutoxybenzene, is an alkyl-substituted aromatic ether consisting of a benzene ring bonded to an isobutoxy group (–O–CH(CH₃)CH₂). This compound has garnered attention due to its prevalence in bio-oil derived from S. barberioil, where it constitutes 26.2% of aromatic hydrocarbons, significantly exceeding concentrations of toluene, indene, and methylnaphthalene . Its molecular structure combines the aromatic stability of benzene with the hydrophobic and electron-donating characteristics of the isobutoxy substituent, making it relevant in energy and industrial applications.

Properties

IUPAC Name |

butan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-3-9(2)11-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQIPKNMASGCOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870421 | |

| Record name | [(Butan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10574-17-1 | |

| Record name | Benzene, (1-methylpropoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010574171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(Butan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (1-methylpropoxy)- typically involves the reaction of benzene with 1-methylpropyl alcohol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate carbocation, which then reacts with benzene to form the desired ether .

Industrial Production Methods: In industrial settings, the production of Benzene, (1-methylpropoxy)- can be achieved through similar methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, ensures higher yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzene, (1-methylpropoxy)- can undergo oxidation reactions, typically resulting in the formation of phenolic compounds.

Reduction: Reduction reactions are less common but can lead to the formation of alkyl-substituted benzene derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Electrophilic reagents like bromine (Br2) and sulfuric acid (H2SO4) are commonly employed.

Major Products Formed:

Oxidation: Phenolic compounds.

Reduction: Alkyl-substituted benzene derivatives.

Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: Benzene, (1-methylpropoxy)- is used as a solvent and intermediate in organic synthesis. It serves as a precursor for the synthesis of more complex organic molecules .

Biology and Medicine:

Industry: In the industrial sector, Benzene, (1-methylpropoxy)- is utilized in the production of polymers, resins, and other chemical products. Its role as a solvent and intermediate makes it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of Benzene, (1-methylpropoxy)- primarily involves its reactivity as an ether. The compound can undergo cleavage reactions under acidic or basic conditions, leading to the formation of benzene and 1-methylpropyl alcohol. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Alkoxybenzenes share a common backbone but differ in substituent size, electronic effects, and applications. Below is a detailed comparison of Benzene, (1-methylpropoxy)- with structurally analogous compounds:

Structural and Electronic Properties

- Benzene, (1-methylpropoxy)-: The isobutoxy group is a bulky, electron-donating substituent.

- Anisole (Methoxybenzene, C₇H₈O): The smaller methoxy group (–OCH₃) is a stronger electron donor due to reduced steric effects, favoring para-substitution in reactions like nitration .

- Ethoxybenzene (C₈H₁₀O) : The ethoxy group (–OCH₂CH₃) offers intermediate steric bulk and electron donation, balancing reactivity and stability.

- 1,2-Dimethoxybenzene (C₈H₁₀O₂) : Two methoxy groups create synergistic electron-donating effects, directing substitution to specific positions .

Physical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | LogP (Octanol-Water) |

|---|---|---|---|---|

| Benzene, (1-methylpropoxy)- | 150.22 | ~200 (estimated) | < -20 | ~3.2 (estimated) |

| Anisole | 108.14 | 154 | -37 | 2.1 |

| Ethoxybenzene | 122.16 | 172 | -30 | 2.5 |

| 1,2-Dimethoxybenzene | 138.17 | 245 | 22 | 1.8 |

Notes:

- Boiling points increase with substituent size due to enhanced van der Waals interactions. The estimated higher boiling point of Benzene, (1-methylpropoxy)- reflects its larger isobutoxy group .

- LogP values (hydrophobicity) correlate with alkyl chain length, making Benzene, (1-methylpropoxy)- more lipophilic than smaller alkoxybenzenes.

Chemical Reactivity

- Electrophilic Aromatic Substitution (EAS) :

- Oxidative Stability : Longer alkyl chains (e.g., isobutoxy) may increase susceptibility to oxidation compared to methoxy groups.

Key Research Findings

- Bio-Oil Significance : Benzene, (1-methylpropoxy)- dominates aromatic hydrocarbons in S. barberioil bio-oil, implying efficient formation pathways or thermodynamic stability under pyrolysis conditions .

- The isobutoxy group’s steric bulk may alter adsorption geometry compared to smaller substituents .

- Thermal Properties : Enthalpy of vaporization (ΔvapH) for analogous ethers like Benzene, (1-methoxyethyl)- is ~49 kJ/mol, suggesting similar energy requirements for phase changes in Benzene, (1-methylpropoxy)- .

Biological Activity

Benzene, (1-methylpropoxy)-, also known as 1-methylpropoxybenzene or isobutylbenzene, is an organic compound with the formula C10H14O. It is primarily used as a solvent and in the manufacture of various chemicals. Understanding its biological activity is crucial due to its potential health impacts and applications in pharmacology.

- Molecular Formula : C10H14O

- Molecular Weight : 150.22 g/mol

- CAS Number : 139191

Biological Activity Overview

Benzene, (1-methylpropoxy)- exhibits various biological activities that can influence human health and environmental safety. The following sections detail its biological effects based on recent studies.

1. Antioxidant Activity

Research indicates that benzene derivatives, including benzene, (1-methylpropoxy)-, can exhibit antioxidant properties. Antioxidants play a vital role in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

- Study Findings : A study highlighted that certain benzene derivatives demonstrated significant antioxidant activity, suggesting their potential use in therapeutic applications to mitigate oxidative damage in cells .

2. Cytotoxic Effects

Cytotoxicity refers to the quality of being toxic to cells. Benzene and its derivatives have been studied for their cytotoxic effects on various cell lines.

- Case Study : In a comparative analysis involving benzene-exposed workers, significant alterations in metabolic profiles were observed, indicating potential cytotoxic effects due to prolonged exposure . The study utilized metabolomic analyses to identify biomarkers of exposure and cellular damage.

3. Immune System Interference

Benzene exposure has been linked to adverse effects on the immune system.

- Research Insights : A study focused on the immune response of workers exposed to benzene showed that such exposure could lead to immune dysfunctions, including altered white blood cell counts and reduced immune response capabilities .

Detailed Research Findings

The following table summarizes key findings from various studies regarding the biological activities associated with benzene, (1-methylpropoxy)-:

Toxicological Profile

Benzene derivatives are known for their toxicological implications. Prolonged exposure can lead to hematopoietic disorders and other systemic effects:

- Health Risks : Chronic exposure to benzene has been associated with conditions such as leukemia and other blood disorders due to its impact on bone marrow function .

Environmental Impact

The environmental persistence of benzene compounds raises concerns regarding their biodegradability and ecological impact:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.